molecular formula C9H5BrFNO2 B1450196 Methyl 2-bromo-4-cyano-3-fluorobenzoate CAS No. 1805523-50-5

Methyl 2-bromo-4-cyano-3-fluorobenzoate

Cat. No.: B1450196
CAS No.: 1805523-50-5
M. Wt: 258.04 g/mol
InChI Key: MVJUGQMWFLUTOX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-3-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2 It is a derivative of benzoic acid and is characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-cyano-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-3-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Another synthetic route involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 4-cyano-3-fluorobenzoate is reacted with a brominating agent in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-cyano-3-fluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Conversion to amines or other reduced derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2-bromo-4-cyano-3-fluorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-cyano-3-fluorobenzoate depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions that modify the structure and function of target molecules. The presence of bromine, cyano, and fluorine substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-3-fluorobenzoate
  • Methyl 2-bromo-4-chloro-3-fluorobenzoate
  • Methyl 3-bromo-4-fluorobenzoate

Uniqueness

Methyl 2-bromo-4-cyano-3-fluorobenzoate is unique due to the combination of bromine, cyano, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and selectivity in substitution and coupling reactions. The presence of the cyano group also provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-bromo-4-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-2-5(4-12)8(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJUGQMWFLUTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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